molecular formula C8H9N3O3 B2470328 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea CAS No. 756791-27-2

3-amino-1-(2H-1,3-benzodioxol-5-yl)urea

Cat. No. B2470328
CAS RN: 756791-27-2
M. Wt: 195.178
InChI Key: AEVPORUAGITDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-amino-1-(2H-1,3-benzodioxol-5-yl)urea” is a synthetic compound . It is also known as “3-amino-1-(1,3-dioxaindan-5-yl)urea” or "Hydrazinecarboxamide, N-1,3-benzodioxol-5-yl" .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9N3O3 . The molecular weight is 195.18 .

Scientific Research Applications

Fatigue Alleviation through AMPA Receptor Modulation

A study investigated the effects of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine on swimming endurance capacity in mice, indicating its potential as a fatigue recovery agent. This compound, acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, significantly increased swimming time to exhaustion. It also enhanced liver and muscle glycogen contents while reducing lactic acid and blood urea nitrogen levels, alongside improving antioxidant enzyme activities. This suggests a novel therapeutic strategy for fatigue through AMPA receptor modulation (Fan et al., 2014).

Antimicrobial Activity and Cytotoxicity of Novel Derivatives

Another study focused on the synthesis and evaluation of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives for their antimicrobial activity and cytotoxicity. These compounds showed promising antimicrobial activity against various bacterial strains and moderate to good effectiveness against fungal pathogens. Additionally, some derivatives exhibited significant cytotoxicity against cervical cancer (HeLa) cell lines in preliminary studies, presenting a potential for therapeutic applications in cancer treatment (Shankar et al., 2017).

Supramolecular Structures and Aggregation

Research into the supramolecular structures of related compounds, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals intricate hydrogen bonding and pi-pi stacking interactions. These structural insights contribute to the understanding of molecular interactions and could inform the design of new compounds with desired physical and chemical properties for various scientific applications (Low et al., 2002).

Eco-Friendly Catalysis for Heterocyclic Scaffold Synthesis

A significant advancement in the synthesis of pharmaceutically relevant heterocyclic scaffolds utilized urea as an organo-catalyst in a multicomponent reaction. This eco-friendly approach enables the creation of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature, highlighting the versatility and environmental benefits of using urea in catalysis (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVPORUAGITDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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